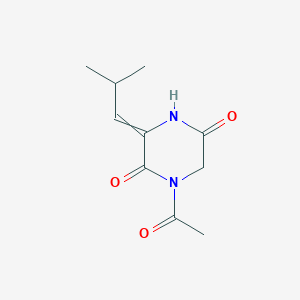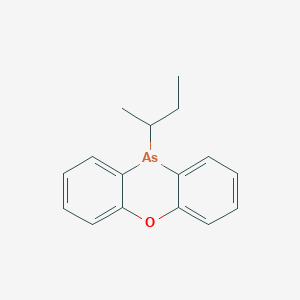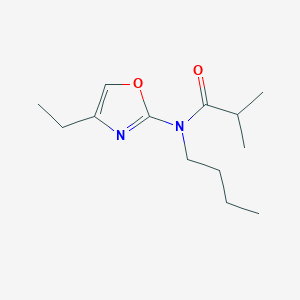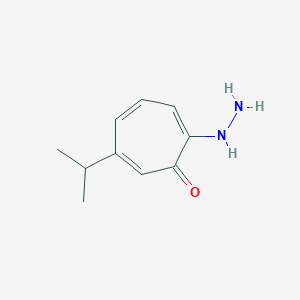
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group at the first position The addition of a hydrazino group at the second position and an isopropyl group at the sixth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires a solvent such as acetic acid and is conducted at elevated temperatures . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid at elevated temperatures.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Bromine for electrophilic substitution; sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): Similar structure but lacks the hydrazino and isopropyl groups.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Contains a hydroxyl group instead of a hydrazino group.
2-Chlorocyclohepta-2,4,6-trienone: Contains a chlorine atom instead of a hydrazino group.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- is unique due to the presence of both a hydrazino group and an isopropyl group on the cycloheptatrienone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55438-27-2 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-hydrazinyl-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-4-3-5-9(12-11)10(13)6-8/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
BWOZGEJMYRRDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
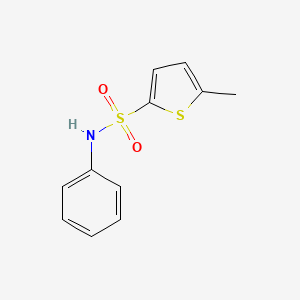

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)

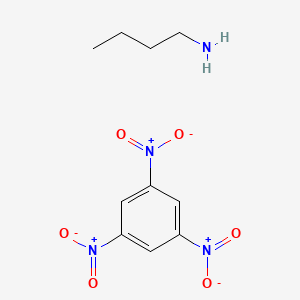
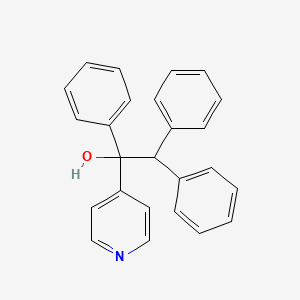

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
